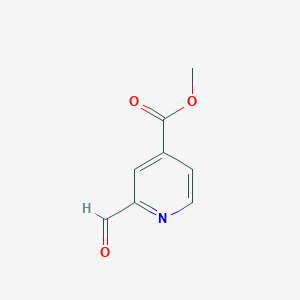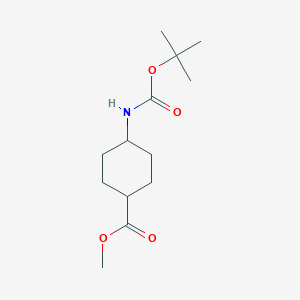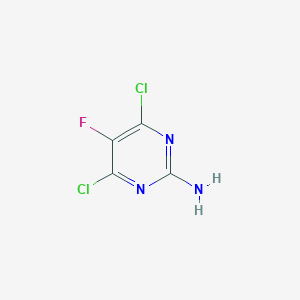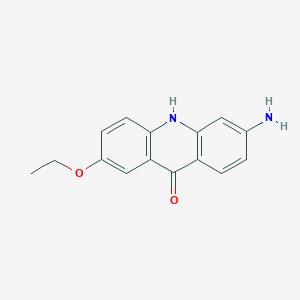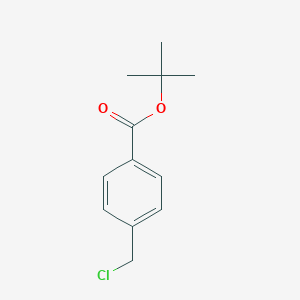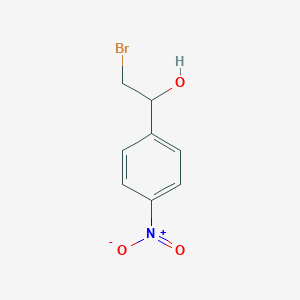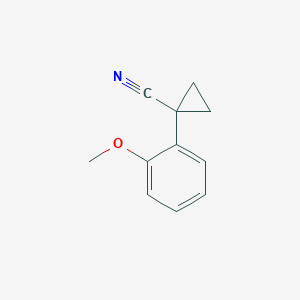![molecular formula C15H18N2O2 B176838 N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]cyclopropanecarboxamide CAS No. 139564-01-5](/img/structure/B176838.png)
N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Méthoxy-N-cyclopropanoyltryptamine: is a compound known for its strong affinity as a melatonin receptor agonist It is a derivative of tryptamine, a naturally occurring compound that plays a role in various biological processes
Préparation Méthodes
Voies de Synthèse et Conditions de Réaction: The synthesis of 5-Methoxy-N-cyclopropanoyltryptamine involves the reaction of 5-methoxytryptamine with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Méthodes de Production Industrielle: While specific industrial production methods for 5-Methoxy-N-cyclopropanoyltryptamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Applications De Recherche Scientifique
5-Methoxy-N-cyclopropanoyltryptamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and depression.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Analyse Biochimique
Biochemical Properties
It’s structurally related to other indole compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions that modulate the activity of enzymes or receptors, to serving as a substrate in metabolic reactions .
Cellular Effects
Related indole compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide are not well-characterized. It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-cyclopropanoyltryptamine involves the reaction of 5-methoxytryptamine with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for 5-Methoxy-N-cyclopropanoyltryptamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Des Réactions Chimiques
Types de Réactions: 5-Méthoxy-N-cyclopropanoyltryptamine can undergo various chemical reactions, including:
Oxydation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Réduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Réactifs et Conditions Communes:
Oxydation: Potassium permanganate in an acidic medium.
Réduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Principaux Produits Formés:
Oxydation: Formation of carboxylic acids or ketones.
Réduction: Formation of alcohols or amines.
Substitution: Formation of substituted tryptamine derivatives.
Applications de la Recherche Scientifique
5-Méthoxy-N-cyclopropanoyltryptamine has several scientific research applications, including:
Chimie: Used as a precursor in the synthesis of other complex molecules.
Biologie: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Médecine: Investigated for its potential therapeutic effects, particularly in sleep disorders and depression.
Industrie: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme d'Action
The mechanism of action of 5-Methoxy-N-cyclopropanoyltryptamine involves its binding to melatonin receptors, particularly the MEL-1 receptor . This binding can influence various physiological processes, including sleep regulation and mood stabilization. The compound’s interaction with these receptors can modulate the release of neurotransmitters and affect signaling pathways involved in circadian rhythms.
Comparaison Avec Des Composés Similaires
Composés Similaires:
5-Méthoxytryptamine: A closely related compound with similar biological activity.
5-Méthoxy-N,N-diisopropyltryptamine: Another tryptamine derivative with hallucinogenic properties.
5-Méthoxy-N,N-dimethyltryptamine: Known for its psychoactive effects and use in traditional shamanic rituals.
Unicité: 5-Méthoxy-N-cyclopropanoyltryptamine is unique due to its specific structure, which confers a high affinity for melatonin receptors. This makes it particularly valuable for research into sleep disorders and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHROOUHRUSJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274391 |
Source


|
| Record name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139564-01-5 |
Source


|
| Record name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
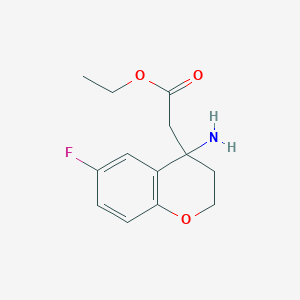
![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

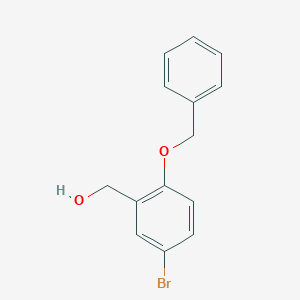

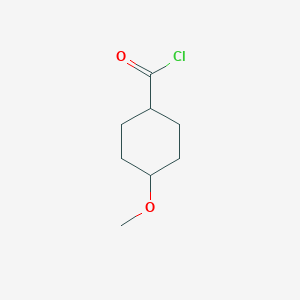
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)
